1,4-Dioxacyclotridecane-5,13-dione
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Overview
Description
1,4-Dioxacyclotridecane-5,13-dione is a heterocyclic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is characterized by a 13-membered ring structure containing two oxygen atoms and two ketone groups. This compound is also known by other names such as ethylene azelate and azelaic acid cyclic ethylene ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxacyclotridecane-5,13-dione can be synthesized through the reaction of azelaic acid with ethylene glycol . The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate esterification and cyclization. The reaction conditions often include temperatures ranging from 150°C to 200°C and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azelaic acid derivatives.
Reduction: 1,4-Dioxacyclotridecane-5,13-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxacyclotridecane-5,13-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dioxacyclotridecane-5,13-dione involves its interaction with various molecular targets. The compound’s cyclic structure allows it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and drug delivery systems. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxacyclotridecane-5,13-dione: Ethylene azelate, azelaic acid cyclic ethylene ester.
1,4-Dioxacyclotridecane-5,13-diol: A reduced form of the compound with alcohol groups instead of ketones.
Azelaic Acid: A dicarboxylic acid used in various industrial and pharmaceutical applications.
Uniqueness
This compound is unique due to its 13-membered ring structure, which imparts specific chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
4471-27-6 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,4-dioxacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O4/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
InChI Key |
QABJRPWOBYCMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)OCCOC(=O)CCC1 |
Origin of Product |
United States |
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